molecular formula C6H2BrClF2O2S B1268382 4-Bromo-2,5-difluorobenzenesulfonyl chloride CAS No. 207974-14-9

4-Bromo-2,5-difluorobenzenesulfonyl chloride

Cat. No.: B1268382
CAS No.: 207974-14-9
M. Wt: 291.5 g/mol
InChI Key: SBMKFWMFNIEPDN-UHFFFAOYSA-N
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Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

4-Bromo-2,5-difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic sites on these biomolecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target biomolecules. For example, it can react with amino groups in proteins, leading to the formation of sulfonamide linkages .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The sulfonylation of proteins can alter their activity, stability, and interactions with other cellular components. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino or hydroxyl groups, on enzymes and proteins. This reaction can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, the modification of transcription factors and other regulatory proteins can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is chemically stable under standard ambient conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in protein function and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects can occur, including tissue damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze sulfonylation reactions, leading to the formation of sulfonamide derivatives. These metabolic transformations can affect the compound’s activity and its impact on cellular metabolism. Additionally, the presence of this compound can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can be influenced by its chemical properties, such as solubility and reactivity. These factors can affect its bioavailability and the extent of its biochemical effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Chemical Reactions Analysis

4-Bromo-2,5-difluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

4-Bromo-2,5-difluorobenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:

The presence of both bromine and fluorine atoms in this compound makes it unique in terms of its reactivity and the range of products that can be synthesized from it.

Properties

IUPAC Name

4-bromo-2,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMKFWMFNIEPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341632
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-14-9
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207974-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorobenzenesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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